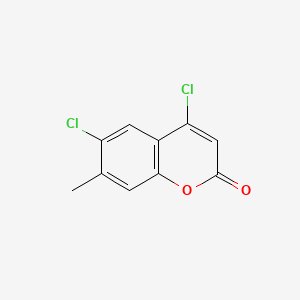

4,6-Dichloro-7-methylcoumarin

Description

Overview of Coumarin (B35378) Scaffold: Significance in Synthetic and Applied Chemistry

The coumarin scaffold, chemically known as 2H-1-benzopyran-2-one, consists of a benzene (B151609) ring fused to an α-pyrone ring. beilstein-journals.org This simple, low-molecular-weight structure is a key reason for its prominence in both synthetic and applied chemistry. nih.govnih.gov Coumarin derivatives are noted for their broad spectrum of biological activities and their applications as fluorescent dyes, probes, and optical brighteners. researchgate.netmdpi.comnih.gov The scaffold's versatility allows for easy decoration with various functional groups, enabling the synthesis of large libraries of derivatives with fine-tuned properties for medicinal, agricultural, and materials science applications. nih.govresearchgate.net

Historical Perspectives and Discovery of Coumarins

The history of coumarin began in 1820 when the simplest member of the family, coumarin itself, was isolated from tonka beans (Dipteryx odorata) by A. Vogel. beilstein-journals.orgmdpi.comrsc.org The name "coumarin" is derived from "coumarou," the French word for the tonka bean. rsc.orgnih.gov Initially mistaken for benzoic acid, its true nature was soon identified. rsc.org The first successful chemical synthesis of coumarin was achieved by the English chemist William Henry Perkin in 1868, a landmark achievement in organic synthesis. beilstein-journals.orgrsc.org Since their discovery, over 1300 different coumarin derivatives have been identified from natural sources, primarily as secondary metabolites in plants, fungi, and bacteria. nih.govmdpi.com

Structural Diversity and Substituent Effects in Coumarin Derivatives

The coumarin nucleus is a highly adaptable framework, allowing for substitutions at various positions on both the benzene and pyrone rings. nih.govacs.org This structural flexibility is central to its role as a privileged scaffold. The biological and photophysical properties of coumarin derivatives are highly dependent on the nature and position of these substituents. researchgate.netnih.govresearchgate.net

For instance, the introduction of hydroxyl groups, particularly at the C7 position, is a common feature in many biologically active and fluorescent coumarins. nih.gov The substitution pattern dramatically influences the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. researchgate.netmaxwellsci.com Studies on structure-activity relationships (SAR) have shown that specific substitutions can enhance activities such as anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.govnih.gov For example, introducing a hydrophobic, electron-withdrawing group at the C4 position of certain dihydroxycoumarins was found to enhance their inhibitory activity against the Mcl-1 protein, a target in cancer therapy. nih.govijcrar.com

| Position | Type of Substituent | Observed Effect | Reference |

| C3 | Phenyl group | Can significantly enhance MAO-B inhibition. chemimpex.com | chemimpex.com |

| C4 | Hydrophobic electron-withdrawing group | Enhanced Mcl-1 inhibitory activity in dihydroxycoumarins. nih.govijcrar.com | nih.govijcrar.com |

| C4 | Phenyl group | More effective for MAO-A inhibition. chemimpex.com | chemimpex.com |

| C6 | Halogen (e.g., Chloro, Bromo) | Influences photophysical properties like fluorescence quantum yield and lifetime. rsc.org | rsc.org |

| C7 | Hydroxyl or Methoxy (B1213986) group | Often enhances fluorescence and can be crucial for biological activity. nih.govchemimpex.com | nih.govchemimpex.com |

Role of Halogenation (e.g., Dichloro Substitution) in Coumarin Chemistry

Halogenation is a key synthetic strategy used to modify the properties of organic molecules, and coumarins are no exception. nih.gov Introducing halogen atoms, such as chlorine, into the coumarin scaffold can profoundly alter its physicochemical and biological characteristics. nih.gov One of the primary effects of halogenation is the increase in lipophilicity, which can improve the molecule's ability to penetrate lipid membranes, a desirable trait for potential therapeutic agents. nih.gov

The position of the halogen substituent is critical. Halogenation of the benzene ring, particularly at the C6 and C8 positions, has been a focus of research. nih.gov This substitution can enhance biological activities and modulate the molecule's electronic properties through inductive effects. nih.govrsc.org For example, the presence of a chlorine atom at the C6 position has been shown to create potent larvicidal agents and can influence the photophysical properties of the coumarin, such as causing a red-shift in absorbance and fluorescence maxima. nih.govrsc.org Dichloro substitution, as in 4,6-dichloro-7-methylcoumarin, introduces multiple points of electronic modification, suggesting a significant alteration of the core properties of the parent coumarin.

Rationale for Investigating this compound

While extensive research exists on various substituted coumarins, the specific derivative This compound represents a unique substitution pattern that warrants dedicated investigation. The rationale for studying this particular compound stems from the combined electronic and steric effects of its substituents and the existing gaps in the scientific literature regarding this specific isomer.

Importance of Specific Substitution Pattern (4,6-Dichloro-7-methyl)

The substitution pattern of this compound is significant due to the interplay of its distinct functional groups:

6-Chloro Substitution: As discussed, halogenation at the C6 position of the benzene ring is known to impact lipophilicity and photophysical properties. rsc.org In concert with the 4-chloro group, it creates a dichlorinated system that can lead to unique biological activities or material properties.

7-Methyl Substitution: The methyl group at the C7 position is an electron-donating group. It is often part of a 7-hydroxy or 7-alkoxy substitution pattern, which is crucial for fluorescence. chemimpex.com While a simple methyl group is less activating, its presence, in combination with the two chlorine atoms, creates a unique electronic environment on the benzene ring. For instance, the related compound 6-Chloro-7-hydroxy-4-methylcoumarin is noted for its use as a fluorescent probe in biological research. chemimpex.com

The combination of two electron-withdrawing chloro groups at positions that strongly influence the molecule's electronics, along with an electron-donating methyl group, suggests that this compound could possess interesting and potentially useful properties that differ from mono-halogenated or non-halogenated analogues.

Research Gaps Addressed by Studies on this Compound

The primary research gap that studies on this compound address is the lack of characterization and application data for this specific isomer. While research has been conducted on structurally similar compounds, such as 4,6-Dichloro-3-formyl coumarin and 6,8-dichloro-7-hydroxy-4-methylcoumarin, the precise effects of the 4,6-dichloro-7-methyl arrangement remain largely unexplored. ijcrar.com

| Compound Name | Key Research Finding | Reference |

| 4,6-Dichloro-3-formyl coumarin | Vibrational spectral analysis and theoretical studies (DFT) have been performed to understand its molecular structure and electronic properties. | ijcrar.com |

| 6-Chloro-7-hydroxy-4-methylcoumarin | Utilized as a fluorescent marker in biological studies due to its stability and strong fluorescence properties. | chemimpex.com |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin | Fluorination at positions 6 and 8 enhances photostability and fluorescence quantum yields compared to non-fluorinated analogs. | |

| Halogenated Coumarins (general) | Halogenation at the C6 position can decrease the pKa value, making them potentially better fluorescent probes for biological systems. | beilstein-journals.org |

Systematic investigation into the synthesis, full spectroscopic characterization (NMR, IR, Mass Spec), and photophysical properties (absorption, emission, quantum yield) of this compound is needed. Furthermore, its potential as a scaffold in medicinal chemistry, for example as an intermediate for more complex molecules, or as a fluorescent probe, remains an open area of inquiry. Studies on this compound would contribute to a more complete understanding of structure-property relationships within the vast family of coumarin derivatives.

Theoretical and Experimental Motivations

The scientific impetus to investigate this compound stems from both theoretical predictions of its molecular properties and experimental goals aimed at discovering novel applications.

Theoretical Motivations

Computational chemistry provides a powerful lens for predicting the behavior of molecules before their synthesis. For halogenated coumarins, theoretical studies are crucial for understanding their molecular structure, stability, and electronic properties.

Molecular Geometry and Electronic Structure: Density Functional Theory (DFT) calculations are often employed to determine the optimized geometry, bond lengths, and bond angles of substituted coumarins. A theoretical study on the closely related 4,6-dichloro-3-formyl coumarin using the B3LYP method revealed how the presence of chloro- and formyl- groups distorts the geometry of the coumarin ring system. ijcrar.com Similar calculations for this compound would be motivated by a desire to understand the interplay between the electron-withdrawing effects of the two chlorine atoms and the electron-donating hyperconjugation of the 7-methyl group. This balance is expected to significantly influence the molecule's dipole moment and electron density distribution.

Vibrational and Spectroscopic Analysis: Theoretical calculations allow for the prediction of vibrational frequencies (FT-IR and FT-Raman spectra). For 4,6-dichloro-3-formyl coumarin, calculated frequencies showed excellent agreement with experimental data, aiding in the assignment of complex vibrational modes. ijcrar.com A similar theoretical investigation of this compound would be motivated by the need to predict its spectroscopic signatures, which is essential for its future identification and characterization.

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. Theoretical studies on halogenated coumarins are motivated by the need to calculate this energy gap. bohrium.com The chlorine atoms in this compound are expected to lower the energy of both the HOMO and LUMO, while the methyl group would raise them. Quantifying these effects is a primary theoretical motivation, as the HOMO-LUMO gap also provides insight into the molecule's potential photophysical properties, such as its UV-Vis absorption wavelength.

Non-Covalent Interactions: The study of halogen bonds has become a significant area of theoretical chemistry. Halogenated coumarins are model systems for investigating the competition between halogen bonds and hydrogen bonds, which is crucial in drug design and supramolecular chemistry. bohrium.com Theoretical studies on this compound would be motivated by an interest in its potential to form halogen bonds (C-Cl···O/N) and how these interactions might influence its binding to biological targets.

Experimental Motivations

Experimental research on this compound is driven by the search for new molecules with enhanced or novel functionalities. The specific substitution pattern suggests several potential applications worth investigating.

Development of Novel Bioactive Agents: Halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity of a scaffold. mdpi.com Halogenated coumarins have shown a wide spectrum of bioactivities, including anticancer, antimicrobial, and insecticidal properties. analis.com.mymdpi.comresearchgate.net For instance, a series of 6,8-dihalogenated coumarins exhibited notable antiproliferative effects against thyroid cancer cell lines. mdpi.com Furthermore, the synthesis of 6-chloro-7-hydroxy-4-methyl coumarin was pursued for its potential as an Mcl-1 inhibitor in cancer treatment. nih.gov These findings provide a strong rationale for the synthesis and biological screening of this compound as a potential antiproliferative or antimicrobial agent.

| Related Halogenated Coumarin | Observed Biological Activity | Reference |

| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile | Antiproliferative against thyroid cancer cells (TPC-1) | mdpi.com |

| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile | Antiproliferative against thyroid cancer cells (TPC-1) | mdpi.com |

| 6-Chloro-7-hydroxy-4-methylcoumarin | Investigated as an Mcl-1 inhibitor for cancer therapy | nih.gov |

| Halogenated coumarin analogues | Larvicidal activity against Anopheles arabiensis | researchgate.net |

| Chitosan (B1678972) with chlorine-substituted coumarin | Significant antibacterial activity against E. coli and V. harveyi | nih.gov |

Fluorescent Probes and Dyes: The 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-hydroxy-4-methylcoumarin scaffolds are renowned for their fluorescent properties and are widely used as fluorescent labels and enzyme substrates. aatbio.comchemimpex.comontosight.ai Their fluorescence is characterized by high quantum yields and sensitivity to the local environment. The introduction of chlorine atoms onto this framework is experimentally motivated by the desire to fine-tune these photophysical properties. Halogens can influence the excitation and emission wavelengths, quantum yield, and photostability through the "heavy atom effect." Investigating this compound would allow researchers to explore its potential as a new fluorescent probe with potentially shifted spectral properties or different environmental sensitivity compared to existing dyes.

| Coumarin Fluorophore | Excitation Max (nm) | Emission Max (nm) | Reference |

| 7-Amino-4-methylcoumarin (AMC) | 341 | 441 | aatbio.com |

| 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) | ~350 | ~450 | ontosight.ai |

| 6-Chloro-7-hydroxy-4-methylcoumarin | Used as a fluorescent marker in biological studies | chemimpex.com | |

| 7-hydroxy-4-methylcoumarin | Exhibits cyan fluorescence in chitosan films | researchgate.net |

Synthetic Methodology and Chemical Reactivity: The synthesis of polysubstituted coumarins like this compound presents a chemical challenge and an opportunity to develop new synthetic methods. While a direct synthesis has not been widely reported, established routes for similar compounds provide a blueprint. For example, 7-chloro-4-methyl coumarin has been prepared via the Pechmann condensation of m-chlorophenol and via a Sandmeyer reaction from 7-amino-4-methyl coumarin. ias.ac.in An experimental motivation would be to explore and optimize a synthetic pathway to this compound, potentially starting from 5-chloro-2-methylphenol, and to study its subsequent chemical reactivity, further diversifying the library of available coumarin derivatives.

Properties

IUPAC Name |

4,6-dichloro-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2/c1-5-2-9-6(3-7(5)11)8(12)4-10(13)14-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZSDIMHBMBARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4,6 Dichloro 7 Methylcoumarin

Precursor Synthesis and Core Coumarin (B35378) Formation

The foundational step in synthesizing complex coumarins is the construction of the 2H-1-benzopyran-2-one (coumarin) nucleus. The Pechmann condensation is a cornerstone reaction for this purpose due to its efficiency and use of simple starting materials.

The Pechmann condensation is a widely utilized method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions wikipedia.orgresearchgate.net. Discovered by German chemist Hans von Pechmann, this reaction involves an acid-catalyzed transesterification, keto-enol tautomerization, and subsequent intramolecular cyclization, followed by dehydration to form the coumarin ring wikipedia.orgijsart.comyoutube.com. The general mechanism begins with the formation of a phenol ester, which then undergoes a ring-closing reaction akin to Friedel-Crafts alkylation wikipedia.org. This method is particularly effective for producing 4-substituted coumarins researchgate.net.

While the classic Pechmann reaction is robust, various modifications and alternative named reactions exist for coumarin synthesis, including the Perkin, Knoevenagel, Wittig, and Claisen rearrangement reactions researchgate.netnih.gov.

The efficiency of the Pechmann condensation is highly dependent on reaction parameters such as catalyst choice, catalyst loading, temperature, and the use of solvents. Optimizing these conditions is crucial for maximizing product yield and selectivity.

Catalyst Loading : Studies on various catalysts show that an optimal loading percentage often exists. For instance, in certain syntheses, increasing a catalyst amount to 10 mol% significantly improves the yield, with no further benefit observed at higher concentrations nih.govresearchgate.net.

Temperature : The reaction is typically conducted at elevated temperatures, often under reflux, to ensure a sufficient reaction rate researchgate.net. Temperatures ranging from 110°C to 130°C are common, particularly in solvent-free conditions ijsart.comnih.gov.

Solvent : Many modern protocols for the Pechmann condensation are performed under solvent-free conditions. This approach can enhance reaction rates and is considered more environmentally friendly ijsart.comrsc.org. When solvents are used, their polarity can affect reaction kinetics, with some studies noting slower rates in both polar and non-polar solvents compared to solvent-free methods acs.org.

Table 1: Examples of Optimized Pechmann Reaction Conditions

| Phenol Reactant | β-Ketoester | Catalyst (Loading) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Resorcinol | Ethyl Acetoacetate | Amberlyst-15 (10%) | None | 110 | 10 min | 95 | ijsart.com |

| Phloroglucinol | Ethyl Acetoacetate | Zn0.925Ti0.075O (10 mol%) | None | 110 | 3 h | 88 | nih.gov |

| Resorcinol | Methyl Acetoacetate | FeCl3·6H2O (10 mol%) | Toluene | Reflux | 16 h | High | researchgate.net |

| Phenols | Ethyl Acetoacetate | CuPy2Cl2 | None | - | - | Excellent | arkat-usa.org |

| 3-Aminophenol | Ethyl Acetoacetate | Sulfated-zirconia | None | 110 | 2 min | ~100 | acs.org |

Pechmann Condensation and its Variants for Coumarin Synthesis

Catalysis in Pechmann Condensation (e.g., H2SO4, Amberlyst-15)

A wide array of catalysts can be employed to facilitate the Pechmann condensation, ranging from traditional mineral acids to modern heterogeneous solid acids.

Sulfuric Acid (H₂SO₄) : Concentrated sulfuric acid is a classic and effective Brønsted acid catalyst for this reaction wikipedia.orgijsart.com. However, its use can lead to corrosion, side product formation, and difficulties in product isolation due to the need for neutralization arkat-usa.orgnih.gov.

Amberlyst-15 : This sulfonic acid-based resin is a heterogeneous solid acid catalyst that has gained significant attention as a green alternative rsc.orgnih.gov. Its advantages include ease of separation from the reaction mixture, reusability, and high catalytic activity, often providing excellent yields under solvent-free conditions nih.govresearchgate.net. Its nonpolar surface makes it less susceptible to poisoning by water molecules produced during the reaction researchgate.net.

Other Catalysts : Numerous other catalysts have been proven effective. Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄) are commonly used wikipedia.orgnih.govnih.gov. In recent years, a variety of novel catalysts have been developed, including dipyridine copper chloride (CuPy₂Cl₂) arkat-usa.org, indium(III) chloride (InCl₃) mdpi.com, and various nanocatalysts, which offer benefits like mild reaction conditions and high efficiency nih.govderpharmachemica.com.

Table 2: Comparison of Catalysts in Pechmann Condensation

| Catalyst | Type | Advantages | Disadvantages |

| H₂SO₄ | Brønsted Acid (Homogeneous) | Strong acid, effective | Corrosive, waste generation, harsh conditions arkat-usa.orgnih.gov |

| Amberlyst-15 | Solid Acid (Heterogeneous) | Reusable, eco-friendly, easy work-up rsc.orgnih.govresearchgate.net | May require elevated temperatures |

| AlCl₃, ZnCl₂, FeCl₃ | Lewis Acid (Homogeneous) | Effective, widely available | Often required in stoichiometric amounts, moisture sensitive |

| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Nanoparticle (Heterogeneous) | Recyclable, high activity, mild conditions nih.gov | Requires specific synthesis for the catalyst itself |

| CuPy₂Cl₂ | Lewis Acid (Homogeneous) | Catalytic amounts, neutral and mild conditions arkat-usa.org | Metal-based |

Alternative Synthetic Routes to Dichlorinated Coumarins

Beyond the Pechmann condensation, several other classical and modern methods can be used to construct the coumarin ring, which could be adapted for dichlorinated derivatives. These routes typically involve starting with precursors that already contain some of the desired substituents.

Perkin Reaction : This method involves the condensation of a salicylaldehyde with an acetic anhydride in the presence of a weak base nih.govmdpi.com. To synthesize a chlorinated coumarin, a chlorinated salicylaldehyde would be a required starting material.

Knoevenagel Condensation : This reaction involves the condensation of a salicylaldehyde with an active methylene compound, such as a malonic ester derivative nih.govmdpi.com. The choice of substituted salicylaldehyde dictates the substitution pattern on the final coumarin's benzene (B151609) ring.

Wittig Reaction : This route can also be employed, often involving an intramolecular reaction of a suitably designed phosphorus ylide to form the coumarin lactone ring researchgate.netnih.gov.

C-H Activation/Annulation : Modern synthetic strategies utilize transition-metal catalysts (e.g., palladium) to construct the coumarin core via C-H bond activation and annulation of phenols with alkynes mdpi.com. These methods offer alternative pathways for creating substituted coumarins directly from arenes mdpi.com.

For a molecule like 4,6-dichloro-7-methylcoumarin, a plausible alternative strategy would involve the synthesis of a 2'-hydroxyacetophenone precursor bearing the required chloro and methyl substituents, followed by cyclization.

Strategies for Introducing Dichloro and Methyl Substituents

The synthesis of this compound requires the precise placement of two chlorine atoms and one methyl group on the coumarin framework. This is typically achieved either by starting with a phenol that is already correctly substituted or by performing regioselective functionalization on a pre-formed coumarin ring. The latter approach is common but requires methods that can control the position of electrophilic substitution.

Direct halogenation of the coumarin ring can be challenging because the heterocyclic system is generally electron-deficient thieme-connect.com. However, modern synthetic chemistry offers several effective methods for regioselective halogenation.

A particularly effective strategy for the chlorination of less reactive heteroaromatic compounds like coumarins involves the activation of N-chlorosuccinimide (NCS) with a copper halide thieme.dethieme.de. This system promotes regioselective electrophilic aromatic substitution. The reaction is believed to proceed through the in situ generation of a highly reactive positive halogen species (Cl⁺) via coordination of the copper salt with NCS thieme-connect.comthieme-connect.com. This method provides a convenient and safe approach to chlorinating electron-deficient coumarins under relatively simple experimental conditions thieme-connect.comthieme-connect.com.

Another advanced protocol involves a visible light-mediated regioselective chlorination using the earth-abundant and cost-effective copper(II) chloride (CuCl₂). rsc.org In this process, visible light irradiation induces a ligand-to-metal charge transfer (LMCT) in the copper(II) complex, which generates a chlorine atom that selectively chlorinates the coumarin at the C3 position rsc.org. While this specific method targets the C3 position, similar principles of radical or electrophilic halogenation can be adapted to target other positions on the benzene ring of the coumarin, depending on the existing substituents and reaction conditions. Achieving the specific 4,6-dichloro pattern on a 7-methylcoumarin precursor would depend on the directing effects of the existing methyl group and the pyrone ring, requiring careful control over the halogenating agent and catalyst system.

Methylation Strategies (e.g., C7-methylation)

The incorporation of the methyl group at the C7 position is a foundational step in the synthesis of the this compound scaffold. This is most commonly achieved through the selection of a methylated precursor in a condensation reaction, rather than direct methylation of a pre-formed coumarin ring.

The Pechmann condensation is a classic and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions wikipedia.orgnih.gov. For the synthesis of the 7-methylcoumarin core, the reaction typically begins with resorcinol and ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin youtube.comjetir.orgscispace.com. The C7-methyl group is inherent to the ethyl acetoacetate starting material, which provides the C2, C3, C4, and the C4-methyl group of the pyranone ring.

Pechmann Condensation: Reaction of resorcinol with ethyl acetoacetate in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a solid acid catalyst like Amberlyst-15) yields 7-hydroxy-4-methylcoumarin scispace.comnih.govgoogle.com. The reaction involves an initial transesterification followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration wikipedia.org.

Chlorination: The resulting 7-hydroxy-4-methylcoumarin is then subjected to chlorination. The hydroxyl group at C7 and the electron-donating methyl group activate the benzene ring for electrophilic aromatic substitution. The C6 position is sterically accessible and electronically favored for substitution. A second chlorination step, likely a nucleophilic substitution under harsher conditions, would be required to replace the hydroxyl group at C4 (formed via keto-enol tautomerism of the pyranone ring) with a chlorine atom, leading to the final this compound structure. Nitration studies on 7-hydroxy-4-methylcoumarin have shown that electrophilic substitution readily occurs at the C6 and C8 positions, supporting the feasibility of regioselective chlorination at C6 jetir.orgscispace.com.

Functionalization and Derivatization from this compound Core

The dichlorinated coumarin core serves as a versatile platform for further chemical modifications, allowing for the introduction of diverse functional groups at both the pyranone and benzene rings.

Chemical Transformations at Pyranone Ring

The pyranone ring, with its α,β-unsaturated lactone system, is a hub of reactivity.

The C3 and C4 positions of the coumarin nucleus are prime sites for functionalization. The C3-C4 double bond is reactive and can undergo a variety of transformations mdpi.com.

C3-Position: The C3 position is susceptible to electrophilic substitution and radical reactions. For instance, various alkyl, aryl, and other functional groups can be introduced at this position through metal-catalyzed cross-coupling reactions or photochemical strategies nih.govias.ac.in.

C4-Position: The chlorine atom at the C4 position is a good leaving group, making it susceptible to nucleophilic substitution. It can be displaced by various nucleophiles, including amines, alcohols, and thiols, to generate a wide array of 3,4-fused coumarin derivatives researchgate.net. The presence of an electron-withdrawing group at the C3 position enhances the reactivity of the C4-chloro group towards nucleophilic attack researchgate.net.

| Reaction Type | Position | Reagents/Conditions | Product Type |

| Alkenylation | C4 | Ruthenium catalyst, Acrylates, Heat | C4-alkenyl coumarins mdpi.com |

| Arylation | C4 | PdCl₂(CH₃CN)₂, Aryl boronic acids, Oxidant | C4-aryl coumarins mdpi.com |

| Nucleophilic Substitution | C4 | Various nucleophiles (e.g., N-heterocycles, dicarbonyls) | 3,4-fused heterocyclic coumarins researchgate.net |

| Radical Alkylation | C3 | Carboxylic acids, Na₂S, Photochemical conditions | C3-alkyl coumarins nih.gov |

The lactone ring of the coumarin system is susceptible to cleavage by nucleophiles, a reaction that can be followed by re-cyclization to form novel heterocyclic systems.

Ring-Opening: Strong nucleophiles, such as hydroxide ions or primary amines like hydrazine, can attack the carbonyl carbon (C2) of the lactone ijirset.comisca.me. This leads to the irreversible opening of the pyranone ring to form a salt of the corresponding coumarinic acid (with hydroxide) or a hydrazide derivative (with hydrazine) ijirset.comisca.menih.gov. The reaction is typically initiated by nucleophilic attack at the C2 position, resulting in the fission of the ester bond ijirset.com.

Re-cyclization: The ring-opened intermediates can be used to synthesize new fused heterocyclic structures. For example, a Claisen rearrangement of a coumarin precursor followed by a radical cyclization can lead to the formation of complex coumarin-annulated polycyclic heterocycles mdpi.com. Similarly, ring-opened products can undergo intramolecular condensation or other cyclization reactions to form different ring systems, such as pyrrolidin-diones when reacted with specific amines tandfonline.comresearchgate.net.

Modifications of Benzene Ring Substituents

The substituents on the benzene portion of the coumarin scaffold, particularly the chloro group at C6, are key sites for modification.

The introduction of nitrogen-containing functional groups, such as amino and amido moieties, is a common strategy for modifying the properties of the coumarin core.

Amination via Nucleophilic Aromatic Substitution (SNAr): The C6-chloro group can be replaced by an amino group through a nucleophilic aromatic substitution (SNAr) reaction libretexts.orgopenstax.org. The coumarin ring system is inherently electron-withdrawing, which activates the attached benzene ring towards nucleophilic attack, particularly at positions para to the activating system (i.e., the C6 position relative to the pyranone ring fusion) openstax.orgyoutube.com. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex openstax.org. Various primary and secondary amines can be used as nucleophiles to introduce a diverse range of amino substituents.

Amidation: Amidation can be achieved through several routes. If a 7-amino-coumarin derivative is synthesized (by replacing the C6-Cl with NH₂ and assuming a precursor with a C7-amino group), it can then be acylated with various aromatic or heteroaromatic acids to form 7-amidocoumarins researchgate.net. Alternatively, coumarin-3-carboxylic acids can undergo amidation reactions to form carboxamides at the C3 position koreascience.or.krnih.gov. The synthesis of coumarin sulfonamides is another important modification, often involving the reaction of an aminocoumarin with a sulfonyl chloride nih.gov.

| Reaction Type | Position | Reagents/Conditions | Product Type |

| Amination (SNAr) | C6 | Primary/Secondary Amines, Base (e.g., K₂CO₃), Heat | C6-amino substituted coumarins openstax.orgyoutube.com |

| Amide Coupling | C7 (from precursor) | 7-amino-coumarin, Aromatic acids, PCl₃ | C7-amido coumarins researchgate.net |

| Carboxamide Formation | C3 (from precursor) | Coumarin-3-carboxylic acid, Amine, Benzaldehyde, Isocyanide (Ugi reaction) | C3-carboxamide coumarins koreascience.or.kr |

| Sulfonamide Formation | Benzene Ring | Aminocoumarin, Sulfonyl chloride | Coumarin sulfonamides nih.gov |

Alkylation and Arylation Reactions (e.g., Suzuki Cross-coupling)

The derivatization of the this compound scaffold through the introduction of alkyl and aryl groups is a key strategy for modifying its properties. The chlorine atoms at the 4- and 6-positions serve as reactive handles for carbon-carbon bond formation, particularly through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for this purpose. libretexts.orgyoutube.com This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with a halide. libretexts.orgyoutube.com For this compound, the chloro substituents can be sequentially or simultaneously replaced with various aryl or vinyl groups. The general applicability of the Suzuki coupling stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. youtube.comfishersci.co.uk

The catalytic cycle of the Suzuki reaction typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the chloro-coumarin to form a palladium(II) intermediate.

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. organic-chemistry.org Base activation of the boronic acid is crucial for this step. organic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The reactivity of the two chlorine atoms may differ, potentially allowing for selective mono- or di-arylation by controlling the reaction stoichiometry and conditions. The Suzuki-Miyaura cross-coupling has been successfully applied to various dichloro-heteroaromatic compounds, demonstrating its feasibility for synthesizing functionalized derivatives from precursors like this compound. researchgate.net

| Coumarin Substrate | Boronic Acid Partner | Potential Product | Catalyst System (Typical) |

|---|---|---|---|

| This compound | Phenylboronic acid | 4-Chloro-7-methyl-6-phenylcoumarin or 6-Chloro-7-methyl-4-phenylcoumarin | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) |

| This compound | 4-Methoxyphenylboronic acid | 4,6-bis(4-methoxyphenyl)-7-methylcoumarin | Pd(OAc)₂ / Ligand (e.g., PCy₃) / Base |

| This compound | Vinylboronic acid | 4-Chloro-7-methyl-6-vinylcoumarin | Pd(0) catalyst / Base |

Introduction of Heterocyclic Moieties (e.g., Thiazolidinone, Triazole)

Incorporating additional heterocyclic rings onto the coumarin framework is a common strategy to generate novel molecular architectures. The this compound can be functionalized to append moieties such as thiazolidinones and triazoles.

Thiazolidinones: The synthesis of coumarin-thiazolidinone conjugates typically involves a multi-step process. pensoft.netnih.gov A common route begins with the conversion of a functional group on the coumarin ring, such as a chloro or hydroxy group, into an amine. For instance, the 7-amino-4-methylcoumarin (B1665955) is a frequent starting point. pensoft.netscienceopen.com This amine can then react with a substituted phenyl isothiocyanate to form a thiourea derivative. pensoft.net The final step is the cyclization of the thiourea intermediate with a reagent like ethyl bromoacetate in the presence of a base (e.g., anhydrous sodium acetate) to construct the 4-thiazolidinone ring. pensoft.netnih.gov This methodology could be adapted for this compound by first performing a nucleophilic substitution on one of the chloro groups to introduce a suitable functional handle.

Triazoles: Triazole rings can be attached to the coumarin nucleus using several methods, most notably through Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". nih.gov A typical synthetic pathway involves the propargylation of a hydroxycoumarin to introduce a terminal alkyne. This alkyne-functionalized coumarin then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various organic azides to form the 1,2,3-triazole ring. nih.govfrontiersin.org

Alternatively, a multi-step route can be employed where a coumarin-3-carboxylate is converted into a hydrazide, which is then further reacted to form a 4-amino-5-mercapto-1,2,4-triazole ring fused at the 3-position of the coumarin. nih.gov This approach has been used to synthesize derivatives like 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-6-bromo-2H-chromen-2-one, indicating its applicability to halogenated coumarins. nih.gov

| Heterocycle | Key Intermediate | Synthetic Reaction | Reference |

|---|---|---|---|

| Thiazolidinone | Coumarin-thiourea derivative | Cyclization with ethyl bromoacetate | pensoft.netnih.gov |

| 1,2,3-Triazole | Propargylated coumarin | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | nih.govfrontiersin.org |

| 1,2,4-Triazole | Coumarin-3-carbohydrazide | Reaction with CS₂/KOH followed by hydrazine hydrate | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent decades, the principles of green chemistry have become increasingly important in organic synthesis to minimize environmental impact. eurekalert.org These principles focus on reducing waste, using less toxic reagents and solvents, improving energy efficiency, and enhancing reaction performance. eurekalert.orgeurekaselect.com The synthesis of coumarins, including precursors to this compound, has been a fertile ground for the application of green methodologies, including solvent-free reactions and the use of alternative energy sources like microwaves and ultrasound. eurekalert.orgeurekaselect.com

Solvent-Free and Catalyst-Free Reactions

Performing reactions under solvent-free conditions offers significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution from chemical processes. This approach also simplifies product work-up and can sometimes lead to higher yields and shorter reaction times. researchgate.net

The Pechmann condensation, a classic method for synthesizing the coumarin core, has been efficiently conducted under solvent-free conditions. researchgate.net For example, reacting a phenol with a β-ketoester in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH) at elevated temperatures without any solvent can produce high yields of the corresponding coumarin. researchgate.net Mechanochemical synthesis, using a ball mill to grind reactants together, is another solvent-free technique that has been successfully applied to the Pechmann condensation, yielding products in high yields after short reaction times. rsc.org These methods are directly applicable to the synthesis of the 7-methylcoumarin backbone of the target molecule.

Microwave and Ultrasound Assisted Synthesis

Alternative energy sources are a key tool in green chemistry for accelerating reactions and reducing energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique for promoting organic reactions. nih.gov It allows for rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, improved yields, and cleaner reactions compared to conventional heating methods. nih.govrasayanjournal.co.in The Pechmann condensation to form 4-methylcoumarins has been optimized under microwave irradiation, frequently in solvent-free conditions. rasayanjournal.co.inresearchgate.netui.ac.id For instance, reaction times for some coumarin syntheses have been reduced from several hours under conventional reflux to just a few minutes using microwaves. nih.govwordpress.com This method is not only applicable to the core synthesis but also to subsequent derivatization steps, such as the introduction of triazole moieties. frontiersin.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another environmentally friendly energy source. rsc.org The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates. rsc.org Ultrasound-assisted synthesis has been employed for various heterocyclic compounds, including coumarins. researchgate.netresearchgate.net It is a sustainable method that can often be performed at room temperature, further reducing energy consumption. ksu.edu.sa

| Reaction | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Pechmann Condensation | Conventional | Reflux in 1-methyl-2-pyrrolidone | 6 - 12 hours | Comparable to MW | nih.gov |

| Pechmann Condensation | Microwave | Solvent-free, SnCl₂·2H₂O catalyst | 260 seconds | 55.25% | rasayanjournal.co.inui.ac.id |

| Pechmann Condensation | Microwave | 1-methyl-2-pyrrolidone | 12 - 15 minutes | Slightly higher than conventional | nih.gov |

| Pechmann Condensation | Ultrasound | BiCl₃ catalyst | Not specified | Good yields | wordpress.com |

Atom Economy and Sustainability Metrics for Synthetic Pathways

A core principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govprimescholars.com It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100

Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.comresearchgate.net Addition and rearrangement reactions are ideal, with a theoretical atom economy of 100%. primescholars.com In contrast, substitution and elimination reactions generate byproducts, thus lowering their atom economy.

When evaluating the synthesis of this compound and its derivatives, the atom economy of each step should be considered:

Pechmann Condensation: This is a condensation reaction, meaning a small molecule (water) is eliminated. While not 100%, its atom economy is generally high as the bulk of the two large reactant molecules are incorporated into the coumarin product.

Suzuki Cross-Coupling: This reaction is less atom-economical. The reactants include the coumarin, the boronic acid, a base, and the catalyst/ligand system. The byproducts include the boron waste and the salt formed from the base and the leaving group, which are not incorporated into the final product.

"Click" Chemistry (CuAAC): The Huisgen 1,3-dipolar cycloaddition is a prime example of an atom-economical reaction. It is an addition reaction where all atoms of the azide and alkyne are incorporated into the triazole product, leading to a 100% theoretical atom economy. researchgate.net

By analyzing and optimizing for atom economy, chemists can design more sustainable synthetic routes that maximize resource efficiency and minimize the generation of chemical waste. jocpr.com

Advanced Spectroscopic and Structural Elucidation of 4,6 Dichloro 7 Methylcoumarin and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. ajmrhs.org For 4,6-dichloro-7-methylcoumarin, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques allows for the complete assignment of all proton and carbon resonances.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its distinct protons. The methyl group protons (-CH₃) at the C-7 position typically appear as a sharp singlet in the upfield region, generally around δ 2.4-2.6 ppm. rsc.org The aromatic protons on the coumarin (B35378) ring system exhibit signals in the downfield region. Specifically, the proton at C-5 (H-5) and the proton at C-8 (H-8) would appear as singlets due to the substitution pattern which eliminates vicinal proton-proton coupling. The olefinic proton at C-3 (H-3) would also resonate as a singlet. The exact chemical shifts are influenced by the electron-withdrawing effects of the chloro and lactone carbonyl groups.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C-2) of the lactone ring is characteristically found at the most downfield position, often above δ 160 ppm. mdpi.com The carbon of the methyl group (-CH₃) is found at the most upfield position, typically around δ 18-20 ppm. ceon.rs The remaining aromatic and olefinic carbons resonate in the intermediate region (approximately δ 100-155 ppm). The carbons directly attached to the chlorine atoms (C-4 and C-6) will have their chemical shifts significantly influenced by the halogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | - | ~160-162 |

| 3 | Singlet | ~110-115 |

| 4 | - | ~145-150 |

| 4a | - | ~120-125 |

| 5 | Singlet | ~125-130 |

| 6 | - | ~130-135 |

| 7 | - | ~138-142 |

| 8 | Singlet | ~115-120 |

| 8a | - | ~150-154 |

| 7-CH₃ | Singlet (~2.4-2.6) | ~18-20 |

Note: The values presented are estimates based on data from analogous substituted coumarins and general principles of NMR spectroscopy. Actual experimental values may vary.

While 1D NMR provides primary data, 2D NMR experiments are crucial for confirming the structural assignments by revealing connectivity between atoms. ceon.rs

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be relatively simple due to the lack of adjacent aromatic protons, showing no cross-peaks between the singlets for H-3, H-5, and H-8. This absence of correlation confirms their isolated nature on the ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). libretexts.org An HSQC spectrum would show cross-peaks connecting the ¹H signal of the methyl group to its corresponding ¹³C signal, the H-3 signal to the C-3 carbon, the H-5 signal to the C-5 carbon, and the H-8 signal to the C-8 carbon, allowing for the definitive assignment of these protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton and assigning quaternary (non-protonated) carbons. libretexts.org For this compound, key HMBC correlations would be expected between:

The methyl protons (7-CH₃) and carbons C-6, C-7, and C-8.

The H-5 proton and carbons C-4, C-4a, C-6, and C-8a.

The H-8 proton and carbons C-4a, C-6, C-7, and C-8a. ceon.rs

The H-3 proton and carbons C-2, C-4, and C-4a. These correlations unambiguously confirm the placement of the substituents and the connectivity of the entire ring system.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to the stretching and bending motions of its constituent bonds. libretexts.org The analysis of these bands, often aided by Density Functional Theory (DFT) calculations for similar molecules, allows for a detailed assignment of the vibrational modes. researchgate.net

Carbonyl (C=O) Stretching: The most intense and characteristic band in the FT-IR spectrum is the stretching vibration of the lactone carbonyl group (νC=O), which typically appears in the region of 1700-1750 cm⁻¹. ceon.rs Its exact position is sensitive to the electronic effects of the substituents on the ring.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) and α-pyrone rings (νC=C) result in several bands in the 1450-1650 cm⁻¹ region.

Methyl (CH₃) Group Vibrations: The methyl group gives rise to characteristic symmetric and asymmetric stretching vibrations (νCH₃) just below 3000 cm⁻¹, as well as bending vibrations (δCH₃) around 1380 cm⁻¹ and 1460 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations (νC-Cl) are expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Aromatic C-H Vibrations: Aromatic C-H stretching vibrations (νC-H) are observed as weaker bands above 3000 cm⁻¹, while out-of-plane C-H bending vibrations (γC-H) appear in the 800-900 cm⁻¹ region and are indicative of the substitution pattern.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Stretching (ν) | Aromatic C-H | 3050-3150 |

| Asymmetric/Symmetric Stretching (ν) | -CH₃ | 2920-3000 |

| Stretching (ν) | C=O (lactone) | 1700-1750 |

| Stretching (ν) | C=C (aromatic/pyrone) | 1450-1650 |

| Bending (δ) | -CH₃ | 1380-1460 |

| Out-of-plane Bending (γ) | Aromatic C-H | 800-900 |

| Stretching (ν) | C-Cl | 600-800 |

For the isolated molecule of this compound, there are no classic hydrogen bond donors (like -OH or -NH groups). Therefore, strong intermolecular hydrogen bonding is not a feature of this compound in an aprotic environment. However, in the solid state (crystal lattice), weak intermolecular interactions such as C-H···O interactions involving the aromatic or methyl C-H bonds as weak donors and the lactone carbonyl oxygen as an acceptor can occur. These interactions, along with dipole-dipole forces, influence the crystal packing arrangement. The presence of such weak interactions can sometimes be inferred from subtle shifts in the vibrational frequencies of the involved groups, particularly the C=O and C-H stretching modes, when comparing spectra from different phases (e.g., solid vs. solution).

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. nih.gov

The electron ionization (EI) mass spectrum of this compound would first show the molecular ion peak (M⁺·). Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotope peaks. Chlorine has two main isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in a distinctive pattern for ions containing two chlorine atoms: an M⁺· peak, an (M+2)⁺· peak with an intensity of approximately 65% of M⁺·, and an (M+4)⁺· peak with an intensity of about 10% of M⁺·.

The fragmentation of coumarins is well-characterized. benthamopen.com A primary and highly characteristic fragmentation pathway for the coumarin nucleus is the loss of a neutral carbon monoxide (CO) molecule (28 Da) via a retro-Diels-Alder type reaction, leading to the formation of a benzofuran (B130515) radical cation. benthamopen.com

Key fragmentation steps for this compound would include:

Loss of CO: The molecular ion loses a molecule of CO to form a major fragment ion.

Loss of a Chlorine atom: Fragmentation can occur via the loss of a Cl· radical from the molecular ion or subsequent fragments.

Loss of a Methyl Radical: The methyl group can be lost as a CH₃· radical.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound (C₁₀H₆Cl₂O₂)

| m/z Value | Ion/Fragment | Description |

|---|---|---|

| 228/230/232 | [M]⁺· | Molecular ion peak cluster showing the characteristic isotopic pattern for two chlorine atoms. |

| 200/202/204 | [M - CO]⁺· | Loss of carbon monoxide (28 Da) from the molecular ion. |

| 193/195 | [M - Cl]⁺ | Loss of a chlorine radical (35/37 Da) from the molecular ion. |

| 165/167 | [M - CO - Cl]⁺ | Loss of a chlorine radical from the [M - CO]⁺· fragment. |

Note: m/z values are based on the ³⁵Cl isotope for simplicity; corresponding peaks for ³⁷Cl will also be present.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For coumarin derivatives, HRMS is crucial in confirming their molecular formulas, often distinguishing between isomers and compounds with very similar nominal masses.

In the analysis of coumarin compounds, techniques such as gas chromatography coupled with a quadrupole time-of-flight mass spectrometer (GC-QTOF-MS) are employed. This setup allows for the separation of compounds in a mixture followed by precise mass determination. The electron ionization (EI) source is commonly used, and the high resolution of the mass analyzer (often exceeding 10,000) enables the generation of molecular formulas from accurate mass measurements and the analysis of isotopic patterns. This level of precision is critical for distinguishing between fragments with the same nominal mass, such as the loss of carbon monoxide (CO) versus the loss of an ethylene (B1197577) molecule (C2H4).

Table 1: Illustrative HRMS Data for a Hypothetical Dichlorinated Methylcoumarin

| Ion Formula | Calculated m/z | Measured m/z | Mass Difference (ppm) |

| [C10H6Cl2O2]+• | 227.9744 | 227.9741 | -1.3 |

| [C9H6Cl2O]+• | 199.9795 | 199.9792 | -1.5 |

| [C9H5Cl2O]+ | 198.9717 | 198.9714 | -1.5 |

Note: This table is illustrative and based on general principles of HRMS analysis of chlorinated organic compounds, as specific HRMS data for this compound was not available in the searched literature.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the connectivity of atoms within a molecule and identifying characteristic fragmentation pathways. For coumarin derivatives, common fragmentation under electron ionization involves the loss of a carbon monoxide molecule from the pyrone ring, leading to the formation of a benzofuran radical ion.

Table 2: Predicted Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 228 | [M - CO]+• | CO |

| 228 | [M - Cl]+ | Cl |

| 200 | [M - CO - H]+ | CO, H• |

| 193 | [M - Cl - CO]+ | Cl, CO |

Note: This table is based on established fragmentation patterns of coumarin derivatives and is intended to be illustrative in the absence of specific experimental data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise three-dimensional structural information of molecules in the solid state, including bond lengths, bond angles, and torsional angles. This method is the gold standard for unambiguous structure determination. mkuniversity.ac.in

While a specific crystal structure for this compound has not been reported in the available literature, studies on related coumarin derivatives provide insights into the expected structural features. For example, the crystal structure of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one reveals that the coumarin moiety is planar, with all substituents lying in the same plane. The crystal packing is stabilized by intermolecular hydrogen bonds and other non-covalent interactions.

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. These interactions play a crucial role in determining the physical properties of the solid material.

In coumarin derivatives, π-π stacking interactions between the aromatic rings are common and contribute significantly to the stability of the crystal lattice. The presence of halogen atoms, such as chlorine, can lead to the formation of halogen bonds (C-Cl···O or C-Cl···π interactions), which are directional interactions that can influence the supramolecular architecture. Hydrogen bonds, when a suitable donor and acceptor are present, are also key structure-directing interactions. Studies on various coumarin derivatives have highlighted the importance of C-H···O interactions in directing their crystal packing.

Conformational Analysis in Crystalline State

In the absence of a crystal structure for this compound, we can infer from related structures that the coumarin ring system will be essentially planar. The chlorine atoms and the methyl group attached to the benzene ring will also lie in or very close to this plane to minimize steric hindrance. The planarity of the molecule facilitates efficient crystal packing through stacking interactions.

Computational Chemistry and Theoretical Investigations of 4,6 Dichloro 7 Methylcoumarin

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Specific studies on the molecular geometry optimization and conformational analysis of 4,6-Dichloro-7-methylcoumarin using DFT methods are not available in the reviewed literature.

There are no available studies that present or analyze the molecular electrostatic potential (MEP) maps or charge distribution for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Theoretical predictions of the UV-Vis absorption and fluorescence spectra for this compound using TD-DFT methods are not found in the existing literature.

Research investigating the solvatochromic behavior and the effect of different solvents on the electronic transitions of this compound through computational models is not available.

Molecular Dynamics (MD) Simulations and Conformational Landscape

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide critical insights into its conformational flexibility, stability in different environments, and its interaction dynamics with biological targets such as proteins. nih.govplos.org These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that reveals how the system evolves. This allows researchers to observe molecular behavior on a timescale from femtoseconds to microseconds, bridging the gap between static molecular models and dynamic biological processes.

The dynamic behavior of a molecule in solution is fundamental to its function. MD simulations can model this compound in an explicit solvent system, typically water, to assess its conformational stability and transitions. mdpi.com Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The RMSD measures the average deviation of a protein or a ligand's backbone atoms over time from a reference structure. A plateau in the RMSD value over the course of a simulation indicates that the system has reached equilibrium and is structurally stable. plos.orgmazums.ac.ir For a complex between a ligand like a coumarin (B35378) derivative and a protein, stable RMSD values for both the protein and the ligand suggest a stable binding mode. mdpi.commazums.ac.ir Studies on other coumarin-protein complexes have shown that systems often reach equilibration within 40-60 nanoseconds of simulation. mazums.ac.ir

The RMSF analyzes the fluctuation of individual amino acid residues or parts of the ligand. mdpi.com Low fluctuation values for residues in a protein's active site that are interacting with the ligand indicate a stable and strong interaction. mdpi.com For this compound, one would expect the dichloro and methyl substituents to influence its conformational preferences and interactions, which would be reflected in the RMSF data of both the ligand and the protein's binding pocket. Minimal fluctuations in the binding pocket residues would suggest a stable complex. mdpi.com

The radius of gyration (Rg) is another parameter used to assess the compactness and stability of the protein-ligand complex during the simulation. plos.org A stable Rg value over time suggests that the ligand binding does not induce significant unfolding or structural changes in the protein. plos.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in understanding the binding mode of potential drug candidates like this compound within the active site of an enzyme or receptor. The process involves sampling a wide range of ligand conformations and orientations within the binding site and scoring them based on their binding affinity. nih.gov

For coumarin derivatives, docking studies have revealed key interactions that drive their biological activity. These interactions often include:

Hydrogen Bonds: The carbonyl oxygen of the coumarin lactone ring is a common hydrogen bond acceptor.

Hydrophobic Interactions: The fused benzene (B151609) ring of the coumarin scaffold provides a large hydrophobic surface that can interact with nonpolar residues in the enzyme's active site. nih.gov

Halogen Bonds: The chlorine atoms on this compound can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can enhance binding affinity and selectivity.

Substituents on the coumarin ring play a critical role in determining binding affinity and selectivity. For instance, studies on 6-chloro-coumarin derivatives have shown their potential as anti-inflammatory agents by docking into the active sites of enzymes like cyclooxygenase (COX). mdpi.com Similarly, docking studies of 4-chloromethyl substituted coumarins with enzymes like cytochrome P-450 and xanthine (B1682287) oxidase have shown favorable interactions with binding affinities around -6 to -8 kcal/mol. dergipark.org.tr The presence of two chloro groups in this compound would be expected to significantly influence its electronic properties and ability to form specific interactions, potentially increasing its binding affinity for certain targets. The methyl group at the C7 position can also contribute to hydrophobic interactions within the binding pocket. mdpi.com

| Coumarin Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted | Reference |

| 4-(chloromethyl)-7-hydroxy-5-methyl coumarin | Xanthine Oxidase | -7.9 | Interaction with active site residues | dergipark.org.tr |

| 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one | Cyclooxygenase-2 (COX-2) | - | Favorable binding pose for anti-inflammatory activity | mdpi.com |

| Coumarin-triazole-isatin hybrid (5-chloro isatin) | Butyrylcholinesterase (BChE) | - | Binding at catalytic and peripheral sites | mdpi.com |

| 8-chloro coumarin | Fungal Protein Target | - | Strong inhibition linked to C8-chloro group | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov For coumarin derivatives, QSAR is a valuable tool for understanding which structural, steric, and electronic properties are crucial for a specific biological mechanism, such as enzyme inhibition. researchgate.netmdpi.com This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. hrpub.org

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition). researchgate.net For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are then used to build a mathematical relationship between the descriptors and the observed activity. researchgate.net Genetic algorithms are often employed to select the most relevant subset of descriptors, improving the model's predictive power and interpretability. researchgate.netnih.gov A robust QSAR model should have high statistical significance and be validated using both internal and external test sets of compounds to ensure its predictive capability. journaljpri.com Such models provide mechanistic insights by revealing which molecular properties are most influential for the biological activity of coumarin derivatives. nih.gov

The biological activity of coumarins is strongly influenced by their electronic and steric properties, which are determined by their substitution patterns. QSAR studies on various coumarin series have consistently highlighted the importance of these parameters. mdpi.comacs.org

Electronic Parameters: These descriptors quantify the electronic aspects of a molecule, such as charge distribution and the energies of frontier molecular orbitals (HOMO and LUMO). The two electronegative chlorine atoms in this compound would significantly impact its electronic properties. Descriptors related to partial charges, dipole moment, and electronegativity would likely be important predictors of its activity. For example, QSAR studies on coumarin derivatives as lipoxygenase inhibitors found that atom-centered fragment descriptors and radial distribution function (RDF) descriptors, which relate to charge distribution, were key components of the best model. nih.govmdpi.com

Steric Parameters: These descriptors relate to the size and shape of the molecule. The presence of substituents, like the two chloro groups and the methyl group on this compound, creates specific steric demands for binding to a target. Descriptors such as molecular weight, molar volume, and shape indices are used to quantify these effects. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate contour maps that visualize regions where steric bulk is either favorable or unfavorable for activity, providing direct guidance for structural modification. nih.govnih.govnih.gov For instance, a 3D-QSAR study on coumarin-based antifungal agents indicated that smaller, electron-withdrawing groups on the coumarin ring could enhance activity. nih.gov

| Descriptor Type | Example Descriptors Used in Coumarin QSAR Studies | Property Represented | Reference |

| Electronic | RDF035p (Radial Distribution Function descriptor) | Charge distribution, electronegativity | nih.govmdpi.com |

| Electronic | HATS8p (Leverage-weighted autocorrelation descriptor) | Distribution of atomic properties | nih.govmdpi.com |

| Topological | C-006 (Atom-centered fragments) | Presence of specific substructures (e.g., CH2R2) | nih.govmdpi.com |

| Physicochemical | LogP (Octanol-water partition coefficient) | Lipophilicity, hydrophobicity | acs.org |

| 3D-QSAR Fields | CoMFA/CoMSIA Fields | Steric and electrostatic properties in 3D space | nih.govnih.govacs.org |

Pharmacophore modeling is another crucial technique in computational drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged groups. researchgate.net

For a series of active coumarin derivatives, a pharmacophore model can be generated based on their common structural features and alignment. mdpi.comnih.gov This model serves as a 3D query for virtual screening of large chemical databases to identify new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.govmdpi.com

In the context of this compound, a pharmacophore model could be developed based on it and other similar active compounds. The model would likely include:

An aromatic ring feature from the fused benzene ring.

A hydrogen bond acceptor from the lactone carbonyl oxygen.

Hydrophobic/halogen-bond features corresponding to the chloro groups at C4 and C6.

A hydrophobic feature for the methyl group at C7.

Studies on coumarin derivatives targeting acetylcholinesterase have identified pharmacophore models with features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings (e.g., the ADHRR_1 model). nih.gov Such validated models provide clear design principles for developing new ligands with improved potency and selectivity, suggesting how to modify the coumarin scaffold to better fit the pharmacophoric requirements of a given biological target. journaljpri.com

Non-Linear Optical (NLO) Properties Theoretical Prediction

The field of non-linear optics (NLO) is centered on the interaction of high-intensity light with materials to produce new optical phenomena. Organic molecules, particularly those with extensive π-conjugated systems, have garnered significant attention for their potential in NLO applications due to their large optical nonlinearities, fast response times, and molecular engineering versatility. tcichemicals.com Coumarin derivatives are a class of organic compounds that have been the subject of numerous theoretical studies to explore their NLO properties. These investigations often employ computational quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict and understand the molecular characteristics that govern NLO responses.

Theoretical studies on coumarin derivatives have established a clear link between their molecular structure and their NLO properties. bohrium.comnih.gov Key factors influencing the NLO response include the presence and positioning of electron-donating (D) and electron-accepting (A) groups, which can create a D-π-A charge-transfer (CT) framework. bohrium.com This intramolecular charge transfer is a crucial mechanism for enhancing the NLO properties of organic molecules.

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) and the second hyperpolarizability (γ) are of particular interest as they are related to second and third-order NLO phenomena, respectively. Theoretical calculations of these parameters provide valuable insights into the NLO potential of a compound before its synthesis and experimental characterization.

In one such study, the NLO properties of 6-donor and 7-donor substituted coumarins were compared using DFT and TD-DFT methods. bohrium.comnih.gov The results indicated that the position of the donor group significantly influences the first and second hyperpolarizabilities. Generally, 7-donor substituted coumarins were found to exhibit higher β₀ and γ values compared to their 6-donor counterparts, which was attributed to more effective charge transfer characteristics. bohrium.com

To illustrate the typical range of calculated hyperpolarizability values for related coumarin derivatives, the following table presents theoretical data for other substituted coumarins. It is important to note that these values are for different molecules and serve as a reference to understand the magnitude of NLO properties in this class of compounds.

| Compound | Method/Basis Set | Dipole Moment (µ) (Debye) | Average Polarizability (α₀) (x 10⁻²⁴ esu) | First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) | Second Hyperpolarizability (γ) (x 10⁻³⁶ esu) |

| 3-Acetyl-6-Bromocoumarin | SM/iterative | 3.86 | 23.37 | - | 22.34 |

| ZIDM in DCM | DFT/TD-DFT | - | 80.64 | 448.54 | 2219.23 |

| 7DMC+Ag₃ in water | DFT | - | - | 2002.71 | - |

Data sourced from studies on different coumarin derivatives for illustrative purposes. researchgate.netresearchgate.netuou.ac.in

Theoretical studies on coumarin derivatives have elucidated several key design principles for enhancing their NLO response. These principles are centered around optimizing the intramolecular charge transfer (ICT) characteristics of the molecule. ias.ac.in

A fundamental design strategy involves the creation of a strong donor-π-acceptor (D-π-A) system. The coumarin nucleus itself can act as a π-bridge. The strategic placement of potent electron-donating groups (like amino or methoxy (B1213986) groups) and electron-accepting groups (like nitro or cyano groups) can significantly enhance the ICT and, consequently, the hyperpolarizabilities. bohrium.com Studies have shown that the substitution pattern is crucial. For instance, placing a donor group at the 7-position and an acceptor group at the 3-position of the coumarin ring is a common strategy to maximize the NLO response. bohrium.com

Another important factor is the π-conjugation length. Extending the π-system, for example by fusing aromatic rings to the coumarin core, can lead to a red-shifted absorption and an enhanced NLO response. ias.ac.in However, there is an optimal conjugation length beyond which the NLO properties might not increase further or could even decrease.

The nature of the solvent can also influence the NLO properties. Theoretical calculations often consider the effect of different solvents on the molecular geometry and electronic properties, which in turn affects the calculated hyperpolarizabilities. uou.ac.in

In the context of this compound, the existing substituents (two chloro groups and a methyl group) provide a specific electronic landscape. To enhance its NLO response, one could theoretically explore the replacement of the chloro atoms with stronger electron-withdrawing groups or the methyl group with a more potent electron-donating group. Additionally, extending the π-conjugation by adding other aromatic or heterocyclic rings could be another avenue for designing new derivatives with superior NLO properties.

Conclusion and Future Research Directions

Summary of Key Findings on 4,6-Dichloro-7-methylcoumarin

An analysis of related coumarin (B35378) structures provides a basis for postulating the key characteristics of this compound. The coumarin nucleus is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. chemmethod.comresearchgate.netnih.gov The specific substitutions on the this compound molecule are predicted to significantly modulate these activities.

The chloro groups, being strongly electron-withdrawing, are expected to influence the molecule's electrophilicity and its ability to participate in crucial intermolecular interactions within biological systems, such as hydrogen bonding and halogen bonding. The methyl group at the C7 position, conversely, is an electron-donating group that can enhance lipophilicity and potentially influence metabolic stability and cell membrane permeability. The combination of these substituents on the fluorescent coumarin core also suggests potential applications in materials science as a sensor or probe. nih.gov

Potential for Further Synthetic Innovation

The synthesis of coumarin derivatives is well-established, with several classic and modern methods available that could be adapted for the novel synthesis of this compound and its analogs. nih.gov Established methods like the Pechmann condensation, Knoevenagel condensation, and Perkin reaction form the foundation of coumarin synthesis. chemmethod.comkjscollege.com For instance, the Pechmann condensation typically involves the reaction of a phenol with a β-ketoester under acidic conditions. ijpsr.comprimescholars.com